molecular formula C12H12O3 B5563881 7-methoxy-3,4-dimethyl-2H-chromen-2-one

7-methoxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5563881
M. Wt: 204.22 g/mol
InChI Key: JDNSAFIIOVPTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-methoxy-3,4-dimethyl-2H-chromen-2-one” is a type of coumarin, which is a class of heterocyclic compounds . It has a molecular formula of C12H12O3 and an average mass of 204.222 Da .


Synthesis Analysis

Coumarins, including “this compound”, have been synthesized by many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed under both classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using spectroscopic methods . The X-ray crystal structure revealed that the binding of this compound produces unforeseen conformational changes at the MAO B entrance cavity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting this compound with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.222 Da and a molecular formula of C12H12O3 .

Scientific Research Applications

  • Chemical Synthesis and Reaction Study : Eszenyi et al. (1998) conducted a study to understand the formation of 3,4-dichloro-2,2-dimethyl-2H-chromenes from 2,2-dimethyl-4-chromanones, which is relevant for synthesizing compounds with insecticidal activity. This research highlights the compound's role in synthesizing target compounds for potential applications in insect control (Eszenyi, Zsótér, Sebők, & Timár, 1998).

  • Electrochemical Studies : A study by Mubarak and Peters (2008) on the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one provides insights into its electrochemical properties and potential applications in material science or analytical chemistry (Mubarak & Peters, 2008).

  • Potential Antibacterial and Antifungal Agents : Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing 7-methoxy-3,4-dimethyl-2H-chromen-2-one moiety and evaluated their antibacterial and antifungal activities. This suggests the compound's utility in developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

  • Photochromic Properties and Material Synthesis : Maggiani et al. (2000) studied the photochromic properties of a family of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates, indicating the potential of this compound in developing photochromic materials (Maggiani, Tubul, & Brun, 2000).

  • Synthesis of Novel Compounds with Biological Activity : Furuta et al. (2010) investigated ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, indicating that derivatives of this compound can have significant biological activities, such as juvenile hormone activity in insects (Furuta, Fujita, Ibushi, Shiotsuki, Yamada, & Kuwano, 2010).

Future Directions

The future directions for “7-methoxy-3,4-dimethyl-2H-chromen-2-one” could involve further development of synthesis methods, exploration of its biological activities, and its potential applications in the pharmaceutical industry .

Properties

IUPAC Name

7-methoxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-8(2)12(13)15-11-6-9(14-3)4-5-10(7)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNSAFIIOVPTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-methoxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-methoxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-methoxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-methoxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-methoxy-3,4-dimethyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.